Sumatriptan hydrochloride

Description

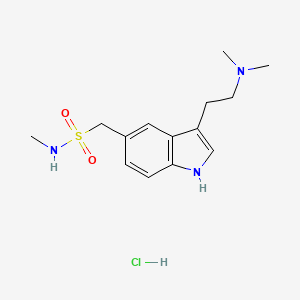

Structure

3D Structure of Parent

Propriétés

Formule moléculaire |

C14H22ClN3O2S |

|---|---|

Poids moléculaire |

331.9 g/mol |

Nom IUPAC |

1-[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]-N-methylmethanesulfonamide;hydrochloride |

InChI |

InChI=1S/C14H21N3O2S.ClH/c1-15-20(18,19)10-11-4-5-14-13(8-11)12(9-16-14)6-7-17(2)3;/h4-5,8-9,15-16H,6-7,10H2,1-3H3;1H |

Clé InChI |

JUVOYQBBBAMFPX-UHFFFAOYSA-N |

SMILES canonique |

CNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2CCN(C)C.Cl |

Origine du produit |

United States |

Foundational & Exploratory

Probing the Preclinical Efficacy of Sumatriptan Hydrochloride: A Technical Guide to its Mechanism of Action

For Immediate Release

This technical guide provides an in-depth analysis of the preclinical studies that have elucidated the mechanism of action of sumatriptan (B127528) hydrochloride, a cornerstone therapy in the acute treatment of migraine. Tailored for researchers, scientists, and drug development professionals, this document synthesizes key quantitative data, details critical experimental protocols, and visually represents the complex biological interactions through signaling pathway and workflow diagrams.

Core Mechanism of Action: A Two-Pronged Approach

Sumatriptan's efficacy in alleviating migraine stems from its potent and selective agonist activity at serotonin (B10506) 5-HT1B and 5-HT1D receptors.[1][2] Preclinical evidence points to a dual mechanism:

-

Cranial Vasoconstriction: Sumatriptan selectively constricts dilated cranial blood vessels, a key pathological feature of migraine attacks. This action is primarily mediated by 5-HT1B receptors located on the smooth muscle of these vessels.

-

Inhibition of Trigeminal Nerve Activity: By activating 5-HT1D receptors on presynaptic trigeminal nerve terminals, sumatriptan inhibits the release of vasoactive neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP) and Substance P.[3] This action dampens the inflammatory cascade and pain signaling associated with migraine.

Quantitative Analysis of Preclinical Data

The following tables summarize the key quantitative parameters from various preclinical studies, offering a comparative overview of sumatriptan's pharmacological profile.

Table 1: Receptor Binding Affinity of Sumatriptan

| Receptor Subtype | Ki (nM) | Species/Tissue | Reference |

| 5-HT1B | 27 | Bovine Brain | [1] |

| 5-HT1D | 17 | Bovine Brain | [1] |

| 5-HT1A | 100 | Rat Brain | [1] |

| 5-HT1B | 11.07 | Human Recombinant | [4] |

| 5-HT1D | 6.58 | Human Recombinant | [4] |

Table 2: In Vitro Vasoconstrictor Potency of Sumatriptan

| Blood Vessel | EC50 / pD2 | Species | Reference |

| Human Middle Meningeal Artery | pD2 = 6.9 | Human | |

| Human Cerebral Arteries | - | Human | |

| Canine Carotid Arteriovenous Anastomoses | - | Canine |

Table 3: In Vivo Efficacy of Sumatriptan in Preclinical Models

| Model | Endpoint | Dose/Concentration | Effect | Species | Reference |

| Electrical Trigeminal Ganglion Stimulation | Inhibition of Plasma Protein Extravasation | ID50 = 26 µg/kg | Dose-dependent inhibition | Guinea Pig | |

| Nitroglycerin-Induced Hyperalgesia | Reversal of Mechanical Allodynia | 0.6 mg/kg, i.p. | Significant reversal | Mouse | |

| Electrical Stimulation of Superior Sagittal Sinus | Inhibition of c-fos Expression in TNC | 1000 µg/kg | No significant effect unless BBB is disrupted | Rat | |

| Electrical Stimulation of Superior Sagittal Sinus | Inhibition of TNC Firing | 100 µg/kg, i.v. | 30 ± 9% decrease after BBB disruption | Cat | [5] |

| Potassium-stimulated Trigeminal Neurons | Inhibition of CGRP Release | 0.01 - 10 µM | Significant inhibition | Rat | [6] |

Key Experimental Protocols

Radioligand Binding Assays

These assays are fundamental to determining the binding affinity of sumatriptan for its target receptors.

Objective: To quantify the affinity (Ki) of sumatriptan for 5-HT1B and 5-HT1D receptors.

General Protocol:

-

Membrane Preparation: Homogenize tissue (e.g., bovine or rat brain, or cells expressing recombinant human receptors) in a suitable buffer (e.g., 50 mM Tris-HCl). Centrifuge the homogenate to pellet the membranes, which are then washed and resuspended.

-

Binding Reaction: Incubate the prepared membranes with a specific radioligand (e.g., [3H]-5-HT or [3H]-sumatriptan) and varying concentrations of unlabeled sumatriptan.

-

Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC50 value (concentration of sumatriptan that inhibits 50% of specific radioligand binding) from competition curves. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Vasoconstriction Assays

These experiments assess the direct contractile effect of sumatriptan on isolated blood vessels.

Objective: To determine the potency (EC50) and efficacy (Emax) of sumatriptan-induced vasoconstriction in cranial arteries.

General Protocol:

-

Tissue Preparation: Isolate segments of arteries (e.g., human middle meningeal artery) and mount them in an organ bath system filled with a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and aerated with 95% O2/5% CO2.

-

Equilibration: Allow the arterial rings to equilibrate under a resting tension.

-

Cumulative Concentration-Response Curve: Add increasing concentrations of sumatriptan to the organ bath in a cumulative manner.

-

Measurement: Record the isometric tension generated by the arterial rings in response to each concentration of sumatriptan.

-

Data Analysis: Plot the contractile response against the logarithm of the sumatriptan concentration to generate a concentration-response curve. Determine the EC50 (the concentration producing 50% of the maximal response) and the Emax (the maximum contractile response).

In Vivo Model of Neurogenic Inflammation

This model investigates sumatriptan's ability to inhibit plasma protein extravasation in the dura mater, a key process in neurogenic inflammation.

Objective: To evaluate the in vivo efficacy of sumatriptan in inhibiting neurogenic inflammation.

General Protocol:

-

Animal Preparation: Anesthetize the animal (e.g., guinea pig or rat).

-

Trigeminal Ganglion Stimulation: Surgically expose and electrically stimulate the trigeminal ganglion to induce neurogenic inflammation.

-

Measurement of Plasma Extravasation: Administer a tracer molecule (e.g., Evans blue or radiolabeled albumin) intravenously. After a set period of stimulation, collect the dura mater and quantify the amount of extravasated tracer.

-

Drug Administration: Administer sumatriptan (typically intravenously or subcutaneously) before the trigeminal ganglion stimulation.

-

Data Analysis: Compare the amount of tracer extravasation in sumatriptan-treated animals to that in vehicle-treated controls to determine the inhibitory effect of the drug.

Signaling Pathways

5-HT1B Receptor-Mediated Vasoconstriction

Activation of 5-HT1B receptors on vascular smooth muscle cells of cranial arteries initiates a signaling cascade leading to vasoconstriction.

5-HT1D Receptor-Mediated Inhibition of Neuropeptide Release

Sumatriptan's interaction with presynaptic 5-HT1D receptors on trigeminal neurons leads to the inhibition of CGRP and Substance P release.

Conclusion

The preclinical data robustly support the dual mechanism of action for sumatriptan hydrochloride, involving both direct vasoconstriction of cranial arteries via 5-HT1B receptors and inhibition of trigeminal nerve-mediated neurogenic inflammation through 5-HT1D receptor activation. The quantitative data from receptor binding and functional assays consistently demonstrate its high affinity and potency at these target receptors. The experimental models described have been pivotal in establishing this mechanistic understanding and continue to be valuable tools in the development of novel anti-migraine therapies. This comprehensive guide provides a foundational resource for professionals engaged in the ongoing research and development of treatments for migraine.

References

- 1. Sumatriptan (GR 43175) interacts selectively with 5-HT1B and 5-HT1D binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.hres.ca [pdf.hres.ca]

- 3. Release of glutamate and CGRP from trigeminal ganglion neurons: Role of calcium channels and 5-HT1 receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterisation of the 5-HT receptor binding profile of eletriptan and kinetics of [3H]eletriptan binding at human 5-HT1B and 5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition by sumatriptan of central trigeminal neurones only after blood-brain barrier disruption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Trigeminal satellite cells modulate neuronal responses to triptans: relevance for migraine therapy | Neuron Glia Biology | Cambridge Core [cambridge.org]

Sumatriptan Hydrochloride: A Technical Guide to 5-HT1B/1D Receptor Agonism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sumatriptan (B127528) hydrochloride is a first-in-class triptan medication and a selective agonist of the serotonin (B10506) 5-HT1B and 5-HT1D receptors.[1] It is widely prescribed for the acute treatment of migraine headaches, with or without aura, and cluster headaches. This technical guide provides an in-depth overview of the research into Sumatriptan's mechanism of action, focusing on its interaction with the 5-HT1B/1D receptors. The document details its receptor binding affinity, functional activity, and pharmacokinetic profile, and outlines key experimental protocols for its study.

Mechanism of Action

Sumatriptan's therapeutic efficacy in migraine is attributed to its agonist activity at 5-HT1B and 5-HT1D receptors, which are located on cranial blood vessels and sensory nerves of the trigeminal system.[2] Its mechanism of action is threefold:

-

Cranial Vasoconstriction: Sumatriptan constricts dilated intracranial extracerebral blood vessels, a key feature of the headache phase of a migraine attack.[3][4]

-

Inhibition of Neuropeptide Release: It inhibits the release of pro-inflammatory neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP) and Substance P, from trigeminal nerve endings.[5][6] This action reduces neurogenic inflammation and pain signaling.

-

Inhibition of Nociceptive Neurotransmission: Sumatriptan is thought to inhibit nociceptive transmission in the trigeminocervical complex.[2]

Quantitative Data

Receptor Binding Affinity

The binding affinity of Sumatriptan for 5-HT1B and 5-HT1D receptors is a critical determinant of its potency and selectivity. The inhibition constant (Ki) is a measure of this affinity, with lower values indicating higher affinity.

| Receptor Subtype | Species | Radioligand | Ki (nM) | Reference |

| 5-HT1B | Human | [3H]Sumatriptan | 11.07 | [7] |

| 5-HT1B | Not Specified | Not Specified | 27 | [1] |

| 5-HT1D | Human | [3H]Sumatriptan | 6.58 | [7] |

| 5-HT1D | Not Specified | Not Specified | 17 | [1] |

Functional Activity

The functional activity of Sumatriptan as a 5-HT1B/1D agonist is quantified by its EC50 value, which represents the concentration of the drug that produces 50% of the maximal response in a given functional assay.

| Assay Type | Receptor Subtype | Tissue/Cell Line | EC50 (nM) | Reference |

| Vasoconstriction | 5-HT1B/1D | Human Isolated Coronary Artery | 241 | [8] |

Pharmacokinetics

The pharmacokinetic profile of Sumatriptan varies significantly with the route of administration, impacting its speed of onset and bioavailability.

| Route of Administration | Dose | Cmax (ng/mL) | Tmax (hours) | Bioavailability (%) |

| Subcutaneous | 6 mg | 70-80 | 0.17 | 96 |

| Oral | 100 mg | 18-28 | 1.5-2.5 | 14 |

| Intranasal | 20 mg | 13-16 | 1.0-1.5 | 15-17 |

| Rectal | 25 mg | 23-30 | 1.5-2.0 | 19 |

Experimental Protocols

Radioligand Binding Assay

This assay determines the affinity of Sumatriptan for 5-HT1B and 5-HT1D receptors.

1. Membrane Preparation:

-

Homogenize tissue (e.g., bovine caudate for 5-HT1D, rat cerebral cortex for 5-HT1B) or cells expressing the receptor of interest in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove large debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet by resuspension and recentrifugation.

-

Resuspend the final pellet in assay buffer.

2. Binding Reaction:

-

Incubate the membrane preparation with a specific radioligand (e.g., [3H]Sumatriptan or [3H]5-HT) and varying concentrations of unlabeled Sumatriptan.

-

Incubation is typically carried out at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

3. Separation and Detection:

-

Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

4. Data Analysis:

-

Determine the concentration of Sumatriptan that inhibits 50% of the specific binding of the radioligand (IC50).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand Binding Assay Workflow

GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to 5-HT1B/1D receptors upon Sumatriptan binding.

1. Membrane Preparation:

-

Prepare membranes as described in the radioligand binding assay protocol.

2. GTPγS Binding Reaction:

-

Incubate the membranes with a non-hydrolyzable GTP analog, [35S]GTPγS, in the presence of GDP and varying concentrations of Sumatriptan.

-

The incubation is typically performed at 30°C for 60 minutes.

3. Separation and Detection:

-

Separate bound from free [35S]GTPγS by rapid filtration.

-

Wash the filters and measure the retained radioactivity.

4. Data Analysis:

-

Plot the amount of [35S]GTPγS bound against the concentration of Sumatriptan to determine the EC50 value.

GTPγS Binding Assay Workflow

Inhibition of CGRP Release Assay

This assay assesses the ability of Sumatriptan to inhibit the release of the pro-inflammatory neuropeptide CGRP.

1. Tissue Preparation:

-

Use isolated dura mater or trigeminal ganglion cultures from rodents.

-

Equilibrate the tissue in a suitable buffer.

2. Stimulation and Treatment:

-

Stimulate CGRP release using a depolarizing agent (e.g., high potassium concentration) or capsaicin.

-

Pre-incubate the tissue with varying concentrations of Sumatriptan before stimulation.

3. CGRP Measurement:

-

Collect the superfusate or culture medium.

-

Measure the concentration of CGRP using an enzyme immunoassay (EIA) or radioimmunoassay (RIA).

4. Data Analysis:

-

Calculate the percentage inhibition of CGRP release by Sumatriptan at each concentration and determine the IC50 value.[9]

Signaling Pathways

Activation of 5-HT1B and 5-HT1D receptors by Sumatriptan initiates a cascade of intracellular signaling events. These receptors are G-protein coupled receptors (GPCRs) that couple to inhibitory G-proteins (Gi/o).

Sumatriptan 5-HT1B/1D Signaling Pathway

In Vivo Models

Inflammatory Soup Model

The "inflammatory soup" model is used to mimic the inflammatory environment in the dura mater during a migraine attack.[10][11]

1. Animal Preparation:

-

Use adult male Sprague-Dawley rats.

-

Implant a catheter over the dura mater.

2. Induction of Migraine-like State:

-

Infuse an "inflammatory soup" containing bradykinin, serotonin, histamine, and prostaglandin (B15479496) E2 through the catheter.[10]

3. Treatment and Assessment:

-

Administer Sumatriptan or vehicle.

-

Assess endpoints such as facial allodynia using von Frey filaments.[12]

Conclusion

Sumatriptan hydrochloride remains a cornerstone in the acute management of migraine, primarily through its potent and selective agonism at 5-HT1B and 5-HT1D receptors. This technical guide has provided a comprehensive overview of the key quantitative data, experimental protocols, and signaling pathways that underpin its therapeutic action. The methodologies and data presented herein serve as a valuable resource for researchers and professionals in the field of neuroscience and drug development, facilitating further investigation into the intricate mechanisms of migraine pathophysiology and the development of novel therapeutic strategies.

References

- 1. Sumatriptan (GR 43175) interacts selectively with 5-HT1B and 5-HT1D binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Comparison of the vasoconstrictor effects of the selective 5-HT1D-receptor agonist L-775,606 with the mixed 5-HT1B/1D-receptor agonist sumatriptan and 5-HT in human isolated coronary artery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Sumatriptan inhibits the release of CGRP and substance P from the rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sumatriptan causes parallel decrease in plasma calcitonin gene-related peptide (CGRP) concentration and migraine headache during nitroglycerin induced migraine attack - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Characterisation of the 5-HT receptor binding profile of eletriptan and kinetics of [3H]eletriptan binding at human 5-HT1B and 5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. reprocell.com [reprocell.com]

- 9. Release of calcitonin gene-related peptide (CGRP) from guinea pig dura mater in vitro is inhibited by sumatriptan but unaffected by nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Brain network alterations in the inflammatory soup animal model of migraine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. meliordiscovery.com [meliordiscovery.com]

Preclinical Pharmacokinetic Profile of Sumatriptan Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetic profile of Sumatriptan (B127528) hydrochloride, a selective serotonin (B10506) 5-HT1B/1D receptor agonist widely used in the treatment of migraine and cluster headaches. Understanding the absorption, distribution, metabolism, and excretion (ADME) of Sumatriptan in preclinical species is crucial for the interpretation of toxicology data and for predicting its pharmacokinetic behavior in humans.

Quantitative Pharmacokinetic Parameters

The preclinical pharmacokinetic parameters of Sumatriptan have been evaluated in several laboratory animal species. The data reveals species-dependent differences in bioavailability and elimination half-life, which are important considerations for translational studies.

Table 1: Oral Absorption and Bioavailability of Sumatriptan in Preclinical Species

| Species | Oral Absorption (%) | Oral Bioavailability (%) | Key References |

| Rat | ~50% - 54% | 37% | [1][2] |

| Dog | >90% (essentially complete) | 58% | [1][2] |

| Rabbit | ~90% (essentially complete) | 23% | [1][2] |

| Mouse | >69% | Not Reported | [2] |

Table 2: Distribution and Elimination Pharmacokinetic Parameters of Sumatriptan

| Species | Protein Binding (%) | Elimination Half-life (t½) | Key References |

| All Species | 14 - 16% (low) | - | [3] |

| Rat | - | ~1 hour | [1] |

| Rabbit | - | ~1 hour | [1] |

| Dog | - | ~2 hours | [1] |

Experimental Protocols

Detailed experimental protocols are fundamental to the reproducibility and interpretation of preclinical pharmacokinetic studies. Below are representative methodologies for key experiments.

2.1. Animal Models and Drug Administration

Preclinical studies of Sumatriptan have commonly utilized rats (e.g., Wistar, Sprague-Dawley), dogs (e.g., Beagle), and rabbits.[1][3] Administration routes typically include oral (gavage) and intravenous injections to assess both absorption and disposition characteristics.[1] For oral administration, Sumatriptan hydrochloride is often dissolved in an aqueous vehicle. For intravenous administration, it is typically administered as a bolus dose. Doses in toxicokinetic studies have been reported, for instance, as 5 mg/kg (IV) in rats, 1 mg/kg (IV) in dogs, and 0.25 mg/kg (IV) in pregnant rabbits.[3]

2.2. Sample Collection and Preparation

Blood samples are collected at predetermined time points post-dosing to characterize the plasma concentration-time profile. Serial blood samples are typically obtained from a cannulated vein (e.g., jugular vein in rats) or via venipuncture. Plasma is harvested by centrifuging the blood samples and is then stored frozen until analysis. For excretion studies, urine and feces are collected over specified intervals.

2.3. Bioanalytical Method: High-Performance Liquid Chromatography (HPLC)

The quantification of Sumatriptan in plasma and other biological matrices is commonly achieved using validated HPLC methods.

-

Principle: Reversed-phase HPLC is used to separate Sumatriptan and an internal standard from endogenous plasma components.

-

Sample Preparation: A liquid-liquid extraction or solid-phase extraction is typically employed to isolate the analyte and internal standard from the plasma matrix.[4][5] For instance, a liquid-liquid extraction can be performed using a mixture of tert-butyl methyl ether, dichloromethane, and ethyl acetate.[5]

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 or C4 column is commonly used.[4][5]

-

Mobile Phase: An isocratic mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) phosphate (B84403) or ammonium acetate) and an organic modifier (e.g., acetonitrile) is typical.[4][5]

-

Detection: Detection can be achieved using ultraviolet (UV) detection at approximately 228 nm, fluorescence detection with excitation and emission wavelengths of 225 nm and 350 nm respectively, or electrochemical detection.[4][5][6] More recently, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been used for its high sensitivity and specificity.[7]

-

-

Validation: The method must be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

Metabolism of Sumatriptan

The primary metabolic pathway of Sumatriptan involves oxidative deamination by monoamine oxidase A (MAO-A).[3] This results in the formation of an inactive indole (B1671886) acetic acid analogue, which is the major metabolite.[1][8] In rodents (rats and mice) and rabbits, N-demethylation of the methylaminosulphonylmethyl side-chain is also observed as a metabolic route.[9][10] Recent studies suggest that cytochrome P450 enzymes (CYP1A2, CYP2C19, and CYP2D6) may also be involved in the N-demethylation of Sumatriptan.[11][12]

Excretion

In all preclinical species studied, the majority of the absorbed dose of Sumatriptan is excreted renally, primarily as the indole acetic acid metabolite and unchanged drug.[1] Renal clearance is a significant route of elimination and has been shown to exceed the glomerular filtration rate in rats and rabbits, indicating active tubular secretion.[1][13]

Visualizations

5.1. Metabolic Pathway of Sumatriptan

Metabolic pathway of Sumatriptan.

5.2. Experimental Workflow for a Preclinical Pharmacokinetic Study

Workflow for a preclinical pharmacokinetic study.

References

- 1. Disposition of sumatriptan in laboratory animals and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. karger.com [karger.com]

- 3. Mixed effect modeling of sumatriptan pharmacokinetics during drug development. I: Interspecies allometric scaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Determination of sumatriptan succinate in plasma and urine by high-performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of sumatriptan in human plasma using liquid chromatography-mass spectrometry for pharmacokinetic study in healthy Korean volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Preclinical studies on the anti-migraine drug, sumatriptan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. karger.com [karger.com]

- 11. researchgate.net [researchgate.net]

- 12. Metabolism of sumatriptan revisited - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Sumatriptan Hydrochloride: A Deep Dive into Central and Peripheral Mechanisms of Action

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Sumatriptan (B127528) hydrochloride, a member of the triptan class of drugs, revolutionized the acute treatment of migraine and cluster headaches. Its efficacy is primarily attributed to its selective agonist activity at serotonin (B10506) 5-HT1B and 5-HT1D receptors. This guide provides a comprehensive technical overview of the dual mechanisms of action of sumatriptan, exploring its impact on both peripheral and central nervous system pathways implicated in the pathophysiology of migraine. We will delve into the quantitative aspects of its receptor interactions, detail key experimental protocols that have elucidated its function, and visualize the complex signaling cascades and experimental designs through structured diagrams.

Core Mechanisms of Action: A Dual Perspective

The therapeutic effect of sumatriptan in aborting migraine attacks is not attributed to a single, isolated action but rather a combination of effects on both peripheral and central components of the trigeminovascular system. The prevailing understanding is that sumatriptan exerts its influence through two primary mechanisms: cranial vasoconstriction and neuronal inhibition.[1][2]

Peripheral Mechanisms

The peripheral actions of sumatriptan are predominantly focused on the trigeminal nerves that innervate the cranial vasculature.[3] During a migraine attack, these nerves release vasoactive neuropeptides, most notably Calcitonin Gene-Related Peptide (CGRP), which leads to vasodilation and neurogenic inflammation.[4][5]

Sumatriptan's key peripheral effects include:

-

Vasoconstriction of Cranial Blood Vessels: Sumatriptan is a potent vasoconstrictor of certain intracranial arteries.[1] By acting on 5-HT1B receptors located on the smooth muscle of these vessels, it counteracts the excessive vasodilation that is a hallmark of migraine pain.[2][4] This vasoconstrictive action is considered a direct vascular effect.[1]

-

Inhibition of Neuropeptide Release: Sumatriptan acts on presynaptic 5-HT1D receptors located on the peripheral terminals of the trigeminal nerve.[6] This activation inhibits the release of pro-inflammatory neuropeptides such as CGRP and Substance P.[4][7] Clinical studies have shown that sumatriptan administration during a migraine attack can reduce elevated plasma levels of CGRP, which correlates with headache relief.[1][8]

Central Mechanisms

While initially thought to act primarily in the periphery due to its limited ability to cross the blood-brain barrier, a growing body of evidence suggests that sumatriptan also has significant central effects that contribute to its anti-migraine efficacy.[9][10]

Sumatriptan's key central effects include:

-

Inhibition of Nociceptive Transmission: Sumatriptan can inhibit the transmission of pain signals within the trigeminal nucleus caudalis (TNC), a key relay center for headache pain in the brainstem.[11][12] This is thought to occur via activation of 5-HT1B/1D receptors on the central terminals of trigeminal afferent neurons.[13]

-

Modulation of Central Pain Processing: Studies have shown that sumatriptan can suppress central sensitization, a phenomenon where neurons in the central nervous system become hyperexcitable, contributing to the persistence and intensification of pain.[10] This effect appears to be specific to the trigeminal nociceptive system.[10] Although sumatriptan's penetration into the central nervous system is limited, studies suggest that it can achieve concentrations sufficient to engage central 5-HT1B/1D receptors.[9][14]

Quantitative Data

The following tables summarize key quantitative data related to sumatriptan's pharmacological profile.

| Parameter | Receptor Subtype | Value | Species | Reference |

| Binding Affinity (Ki, nM) | 5-HT1Dα | 5.8 | Human | [6] |

| 5-HT1Dβ | 7.7 | Human | [6] | |

| 5-HT1B | ~27 | Human | [6] | |

| 5-HT1A | ~100 | Human | [6] | |

| IC50 (nM) | 5-HT1D | 2.6 | Human | [15] |

| 5-HT1B | 20 | Human | [15] | |

| Blood-Brain Barrier Penetration | Kp, uu, whole brain | 0.045 | Rat | [9] |

| Kp, uu, trigeminal ganglion | 0.923 | Rat | [9] | |

| Pharmacokinetics | Bioavailability (Oral) | 14% | Human | [11] |

| Bioavailability (Subcutaneous) | ~100% | Human | [11] | |

| Protein Binding | 14-21% | Human | [16] | |

| Volume of Distribution | 2.7 L/kg | Human | [16] |

Ki: Inhibitory constant; IC50: Half maximal inhibitory concentration; Kp, uu: Unbound tissue-to-plasma partition coefficient.

Experimental Protocols

Understanding the mechanisms of sumatriptan has been advanced by a variety of experimental models. Below are detailed methodologies for key experiments.

In Vivo Microdialysis for Neuropeptide Release

Objective: To measure the effect of sumatriptan on the in vivo release of CGRP from trigeminal nerve endings.

Methodology:

-

Animal Preparation: Anesthetize a rat or guinea pig and place it in a stereotaxic frame.

-

Microdialysis Probe Implantation: Surgically implant a microdialysis probe into the desired brain region, such as the trigeminal nucleus caudalis, or adjacent to the dura mater.

-

Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

-

Stimulation: Electrically or chemically stimulate the trigeminal ganglion or dura mater to evoke CGRP release.

-

Sample Collection: Collect dialysate samples at regular intervals before, during, and after stimulation and drug administration.

-

Sumatriptan Administration: Administer sumatriptan systemically (e.g., subcutaneously) or locally through the microdialysis probe.

-

Analysis: Measure CGRP concentrations in the dialysate samples using a sensitive immunoassay (e.g., ELISA or RIA).

Electrophysiological Recording from Trigeminal Neurons

Objective: To assess the effect of sumatriptan on the electrical activity of trigeminal neurons.

Methodology:

-

Tissue Preparation: Prepare acute brainstem slices containing the trigeminal nucleus caudalis from a rodent.

-

Recording Setup: Place the slice in a recording chamber continuously perfused with oxygenated aCSF.

-

Electrophysiology: Using whole-cell patch-clamp or extracellular single-unit recording techniques, record the spontaneous and evoked firing of neurons in the TNC.

-

Stimulation: Electrically stimulate trigeminal afferent fibers to evoke synaptic responses in the recorded neurons.

-

Sumatriptan Application: Apply sumatriptan to the bath or locally via a puffer pipette.

-

Data Analysis: Analyze changes in neuronal firing rate, synaptic potentials, and membrane properties before and after sumatriptan application.

Measurement of Blood-Brain Barrier Permeability

Objective: To quantify the passage of sumatriptan across the blood-brain barrier.

Methodology:

-

Animal Model: Utilize a rat model.

-

Drug Administration: Administer a known dose of sumatriptan, often radiolabeled for easier detection.

-

Blood and Brain Tissue Collection: At various time points after administration, collect blood samples and brain tissue.

-

Sample Processing: Process blood samples to obtain plasma. Homogenize brain tissue.

-

Concentration Measurement: Measure the concentration of sumatriptan in both plasma and brain homogenates using techniques like liquid chromatography-mass spectrometry (LC-MS) or scintillation counting for radiolabeled compounds.

-

Calculation: Calculate the brain-to-plasma concentration ratio to determine the extent of BBB penetration. In more advanced studies, unbound concentrations in brain and plasma are determined to calculate the unbound partition coefficient (Kp,uu).[9]

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to sumatriptan's mechanism of action and the experimental approaches used to study it.

Caption: Peripheral mechanism of sumatriptan on trigeminal nerve terminals.

Caption: Central mechanism of sumatriptan in the trigeminal nucleus caudalis.

Caption: Experimental workflow for in vivo microdialysis of CGRP.

Conclusion

Sumatriptan hydrochloride's efficacy in treating migraine stems from a multifaceted mechanism of action that encompasses both peripheral and central nervous system targets. Its ability to induce cranial vasoconstriction and inhibit the release of pro-inflammatory neuropeptides from peripheral trigeminal nerve endings is well-established. Furthermore, accumulating evidence highlights the significant contribution of its central actions, including the inhibition of nociceptive transmission in the brainstem and the suppression of central sensitization. A comprehensive understanding of these dual mechanisms is crucial for the ongoing development of novel and more targeted therapies for migraine and other headache disorders. This guide has provided a detailed overview of the quantitative pharmacology, experimental methodologies, and underlying signaling pathways that define the therapeutic profile of sumatriptan.

References

- 1. The mode of action of sumatriptan is vascular? A debate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. droracle.ai [droracle.ai]

- 3. gpnotebook.com [gpnotebook.com]

- 4. What is the mechanism of Sumatriptan Succinate? [synapse.patsnap.com]

- 5. Regulation of Calcitonin Gene-Related Peptide Secretion by a Serotonergic Antimigraine Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sumatriptan Succinate | 5-HT1B/1D Agonist | For Research [benchchem.com]

- 7. Sumatriptan inhibits the release of CGRP and substance P from the rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sumatriptan causes parallel decrease in plasma calcitonin gene-related peptide (CGRP) concentration and migraine headache during nitroglycerin induced migraine attack - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Regional distribution of unbound eletriptan and sumatriptan in the CNS and PNS in rats: implications for a potential central action - PMC [pmc.ncbi.nlm.nih.gov]

- 10. migrainecollaborative.org [migrainecollaborative.org]

- 11. Sumatriptan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. The antimigraine 5-HT1B/1D receptor agonists, sumatriptan, zolmitriptan and dihydroergotamine, attenuate pain-related behaviour in a rat model of trigeminal neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sumatriptan inhibits synaptic transmission in the rat midbrain periaqueductal grey - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Association Between Sumatriptan Treatment During a Migraine Attack and Central 5-HT1B Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Agonistic properties of alniditan, sumatriptan and dihydroergotamine on human 5-HT1B and 5-HT1D receptors expressed in various mammalian cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. go.drugbank.com [go.drugbank.com]

The Synthesis of Sumatriptan Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Sumatriptan (B127528), a member of the triptan class of drugs, is a selective serotonin (B10506) receptor agonist primarily used for the treatment of migraine headaches. Its synthesis is a topic of significant interest in medicinal and industrial chemistry. This technical guide provides an in-depth exploration of the chemical synthesis of Sumatriptan, with a focus on the preparation of its hydrochloride salt.

Core Synthetic Strategy: The Fischer Indole (B1671886) Synthesis

The most prevalent industrial method for synthesizing Sumatriptan is the Fischer indole synthesis.[1] This classic reaction involves the acid-catalyzed cyclization of a phenylhydrazone to form an indole ring system. The key starting materials for the synthesis of Sumatriptan via this route are 4-hydrazino-N-methylbenzenemethanesulfonamide hydrochloride and a suitable four-carbon aldehyde or its acetal (B89532) equivalent.

Logical Workflow of Sumatriptan Synthesis

The overall synthetic process can be broken down into several key stages, from the formation of the crucial hydrazone intermediate to the final salt formation.

Caption: A simplified workflow for the synthesis of this compound.

Experimental Protocols

The following protocols are adapted from established methods for the synthesis of Sumatriptan.

Improved Fischer Indole Synthesis of Sumatriptan

This protocol outlines the formation of the Sumatriptan base.

Materials:

-

4-hydrazino-N-methylbenzenemethanesulfonamide hydrochloride

-

4-dimethylaminobutyraldehyde diethyl acetal

-

Concentrated Hydrochloric Acid

-

Water

-

Sodium Carbonate

-

Ethyl Polyphosphate

-

Ethyl Acetate (B1210297)

Procedure:

-

In a reaction flask, charge water, concentrated HCl, and 4-hydrazino-N-methylbenzenemethanesulfonamide hydrochloride. Stir at 25-30°C for 15 minutes.

-

Add 4-dimethylaminobutyraldehyde diethyl acetal and maintain the reaction at 25-30°C for 2 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

-

Dilute the reaction mass with water and adjust the pH to 2.5 with sodium carbonate.

-

Distill the solvent under vacuum to obtain crude Sumatriptan as a syrup.

-

To the crude product, add chloroform and cool to below 5°C under a nitrogen atmosphere.

-

Slowly add ethyl polyphosphate over 10 minutes, ensuring the temperature remains below 15°C.

-

After 30 minutes, allow the reaction to warm to 20-25°C and maintain for 2 hours. Monitor by High-Performance Liquid Chromatography (HPLC).

-

Dilute with water, separate the layers, and extract the aqueous layer with chloroform.

-

Adjust the pH of the aqueous layer to 9.0-9.5 with potassium carbonate and extract the product with ethyl acetate.

-

Wash, dry, and concentrate the ethyl acetate layers to obtain crude Sumatriptan.[1]

Purification of Sumatriptan Base

Procedure:

-

Dissolve the crude Sumatriptan base in acetonitrile by heating to 40°C to achieve a clear solution.

-

Stir the solution at 20-25°C for 1 hour.

-

Cool the solution to 5-10°C and maintain for 4-5 hours.

-

Isolate the crystalline Sumatriptan base by filtration.

-

Dry the solid at 40-50°C to obtain Sumatriptan base with a purity of >97%.[1]

Conversion to this compound

While many sources detail the synthesis of the succinate (B1194679) salt, the formation of the hydrochloride salt follows a standard acid-base reaction.

Materials:

-

Purified Sumatriptan base

-

Concentrated Hydrochloric Acid

Procedure:

-

Suspend the purified Sumatriptan free base in isopropanol at ambient temperature.

-

Add concentrated hydrochloric acid dropwise to the suspension with stirring.

-

After stirring for a sufficient period (e.g., 15 minutes), the hydrochloride salt will precipitate.

-

Collect the product by filtration.

-

Wash the solid with isopropanol and dry to yield 4-hydrazino-N-methylbenzenemethanesulphonamide hydrochloride.[2]

Quantitative Data Summary

The following table summarizes key quantitative data from various synthetic approaches to Sumatriptan and related intermediates.

| Parameter | Fischer Indole Synthesis | Reductive Amination | Sumatriptan Succinate Formation |

| Starting Materials | 4-hydrazino-N-methylbenzenemethanesulfonamide HCl, 4-dimethylaminobutyraldehyde diethyl acetal | 3-(2-Aminoethyl)-N-methyl-1H-indole-5-methanesulphonamide, Formaldehyde | Sumatriptan Base, Succinic Acid |

| Solvent | Water, Chloroform, Ethyl Acetate, Acetonitrile | Methanol | Methanol, Acetone |

| Catalyst/Reagent | Concentrated HCl, Ethyl Polyphosphate | Sodium Borohydride | - |

| Reaction Temperature | 25-30°C (hydrazone), <15°C to 25°C (cyclization) | 17-21°C | Reflux |

| Reaction Time | 2 hours (hydrazone), 2.5 hours (cyclization) | 1 hour | 30-60 minutes |

| Yield | >30% (base) | 87% | - |

| Purity | >99% (recrystallized base) | - | - |

Data compiled from multiple sources, including BenchChem and various patents.[1][3]

Synthetic Pathway Diagram

The core of the Sumatriptan synthesis, the Fischer indole reaction, involves a[4][4]-sigmatropic rearrangement.

Caption: Key steps in the Fischer indole synthesis mechanism.

Alternative Synthetic Approaches

While the Fischer indole synthesis is predominant, other routes to Sumatriptan have been explored. These often involve building the indole ring system through different strategies or introducing the side chains at different stages of the synthesis. Some alternative methods include reacting 4-hydrazino-N-methylbenzenemethanesulfonamide with 4-chlorobutanal (B1267710) dimethyl acetal, followed by reductive amination.[5] Another approach involves the reaction with 4-chloro-1-hydroxy butane (B89635) sulfonic acid sodium salt.[6] These alternative routes aim to improve yield, purity, and reduce the complexity of the synthesis.

Conclusion

The synthesis of this compound is a well-established process, with the Fischer indole synthesis being the most commercially viable route. Careful control of reaction conditions, particularly temperature and pH, is crucial for maximizing yield and minimizing the formation of impurities. The purification of the Sumatriptan base through crystallization is a critical step in achieving high purity before conversion to the final hydrochloride salt. This guide provides a comprehensive overview of the key synthetic methodologies and practical considerations for researchers and professionals in the field of drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. WO2001034561A1 - Processes for the preparation of sumatriptan and related compounds - Google Patents [patents.google.com]

- 3. WO2006054311A2 - Improved process for the preparation of high purity sumatriptan - Google Patents [patents.google.com]

- 4. youtube.com [youtube.com]

- 5. KR100566562B1 - Manufacturing method of sumatriptan - Google Patents [patents.google.com]

- 6. An Improved Process For The Preparation Of Sumatriptan [quickcompany.in]

The Cellular and Molecular Interplay of Sumatriptan with Neuronal Systems: A Technical Guide

For Immediate Release

This technical guide provides an in-depth examination of the cellular and molecular effects of Sumatriptan (B127528) hydrochloride on neurons. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes current research on Sumatriptan's mechanism of action, receptor engagement, and downstream signaling cascades. It presents quantitative data in structured tables, details key experimental methodologies, and visualizes complex biological processes to facilitate a comprehensive understanding of this pivotal anti-migraine agent.

Executive Summary

Sumatriptan, a member of the triptan class of drugs, is a potent agonist for serotonin (B10506) 5-HT₁B and 5-HT₁D receptors, which are centrally involved in its therapeutic efficacy against migraine.[1] Its primary molecular actions converge on the inhibition of vasoactive neuropeptide release, particularly Calcitonin Gene-Related Peptide (CGRP), from presynaptic trigeminal sensory neurons.[2] This is complemented by direct vasoconstriction of painfully dilated cranial blood vessels.[1] At the cellular level, Sumatriptan modulates neuronal excitability and synaptic transmission through its interaction with specific G-protein coupled receptors and subsequent influence on ion channel activity and intracellular second messenger systems. This guide will dissect these interactions to provide a granular view of Sumatriptan's neuronal effects.

Receptor Binding Profile of Sumatriptan

Sumatriptan's therapeutic action is rooted in its selective binding to specific serotonin receptor subtypes. Quantitative binding assays have elucidated its affinity profile, demonstrating a clear preference for 5-HT₁D and 5-HT₁B receptors.[3] The binding affinity, typically expressed as the inhibition constant (Ki) or the negative logarithm of the Ki (pKi), quantifies the concentration of the drug required to occupy 50% of the receptors.

| Receptor Subtype | Binding Affinity (Ki, nM) | pKi | Species/System | Reference |

| 5-HT₁D | 17 | 7.77 | Human (recombinant) | [3] |

| 5-HT₁B | 27 | 7.57 | Human (recombinant) | [3] |

| 5-HT₁A | 100 | 7.00 | Human (recombinant) | [3] |

| 5-HT₁F | Binds with affinity | - | Human (recombinant) | [4] |

| 5-HT₁E | Binds with affinity | - | Human (recombinant) | [4] |

| 5-HT₂A | >10,000 | <5.0 | - | [3] |

| 5-HT₂C | >10,000 | <5.0 | - | [3] |

| 5-HT₃ | >10,000 | <5.0 | - | [3] |

Table 1: Summary of Sumatriptan Binding Affinities at Serotonin (5-HT) Receptor Subtypes. Lower Ki values indicate higher binding affinity.

Molecular Mechanism of Action and Signaling Pathways

Sumatriptan's interaction with 5-HT₁B and 5-HT₁D receptors initiates a cascade of intracellular events that culminate in its therapeutic effects. These receptors are predominantly coupled to inhibitory G-proteins (Gi/o).

G-Protein Coupling and Downstream Signaling

Upon agonist binding, the Gi/o protein is activated, leading to the dissociation of its α and βγ subunits. The canonical pathway involves the Giα subunit inhibiting the enzyme adenylyl cyclase, which results in decreased intracellular concentrations of cyclic AMP (cAMP).[4] However, research also points to alternative and complementary pathways. For instance, Sumatriptan's activation of 5-HT₁ receptors on trigeminal neurons has been shown to inhibit stimulated CGRP release through a mechanism involving calcium-recruited phosphatases, independent of changes in cAMP levels.

The following diagram illustrates the primary signaling cascade initiated by Sumatriptan at the presynaptic terminal of a trigeminal neuron.

Modulation of Neuronal Ion Channels

Sumatriptan's effects extend to the direct modulation of various ion channels, which is critical for controlling neuronal excitability and neurotransmitter release.

-

Voltage-Gated Calcium Channels (VGCCs): A key mechanism for inhibiting CGRP release is the suppression of N-type voltage-gated calcium currents in the terminal fibers of dural nociceptors.[5][6] This action is mediated by the 5-HT₁D receptor.[5] By reducing calcium influx upon neuronal depolarization, Sumatriptan directly hinders the fusion of CGRP-containing vesicles with the presynaptic membrane.

-

Voltage-Gated Sodium Channels (VGSCs): Sumatriptan is a weak blocker of hNav1.7 sodium channels, with significant inhibition observed only at supratherapeutic concentrations (>100 µM).[7] Therefore, direct sodium channel blockade is not considered a primary therapeutic mechanism.

-

TRPV1 Channels: Sumatriptan at therapeutic concentrations (e.g., 10 µM) has been shown to inhibit Transient Receptor Potential Vanilloid 1 (TRPV1) channels in trigeminal neurons.[8][9] Since TRPV1 channels are involved in inflammatory pain signaling, this inhibitory action may contribute to Sumatriptan's overall analgesic effect.[9]

The table below summarizes the quantitative effects of Sumatriptan on various neuronal ion channels.

| Ion Channel | Effect | Concentration | Neuronal System | Reference |

| N-type VGCC | Inhibition of Ca²⁺ transients | Dose-dependent | Mouse dural CGRP fibers | [5][6] |

| hNav1.7 VGSC | Weak inhibition (~24%) | 1 mM | HEK293 cells | [7] |

| TRPV1 | Inhibition of capsaicin-evoked currents (~70%) | 10 µM | Trigeminal ganglion neurons | [8] |

Table 2: Quantitative Effects of Sumatriptan on Neuronal Ion Channels.

Experimental Protocols

The characterization of Sumatriptan's molecular and cellular effects relies on a suite of established experimental techniques. Detailed below are methodologies for two key assays.

Radioligand Binding Assay for 5-HT₁D Receptor

This assay quantifies the affinity of Sumatriptan for the 5-HT₁D receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of Sumatriptan for the human 5-HT₁D receptor.

Materials:

-

Membrane preparation from cells expressing recombinant human 5-HT₁D receptors.

-

Radioligand: [³H]Sumatriptan or another suitable 5-HT₁D radioligand.

-

Unlabeled Sumatriptan hydrochloride.

-

Assay Buffer: 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[10]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl.

-

Glass fiber filters (e.g., GF/C), pre-soaked in polyethyleneimine (PEI).[10]

-

96-well filter plates and vacuum manifold.[10]

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the receptor in cold lysis buffer and pellet the membranes by centrifugation (e.g., 20,000 x g for 10 minutes at 4°C). Resuspend the pellet in fresh buffer and repeat. The final pellet is resuspended in assay buffer containing a cryoprotectant (e.g., 10% sucrose) for storage at -80°C.[10]

-

Assay Setup: In a 96-well plate, combine the membrane preparation (e.g., 50-120 µg protein), a fixed concentration of the radioligand (e.g., near its Kd value), and varying concentrations of unlabeled Sumatriptan.[10]

-

Incubation: Incubate the plates for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C) with gentle agitation to reach binding equilibrium.[10]

-

Filtration: Rapidly terminate the reaction by vacuum filtration through the glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand. Wash the filters multiple times with ice-cold wash buffer.[10]

-

Counting: After drying the filters, add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of unlabeled Sumatriptan. Determine the IC₅₀ value (the concentration of Sumatriptan that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

The workflow for this assay is visualized below.

Functional cAMP Inhibition Assay

This assay measures the functional consequence of 5-HT₁B/₁D receptor activation by quantifying the inhibition of cAMP production in whole cells.

Objective: To determine the potency (EC₅₀) of Sumatriptan in inhibiting adenylyl cyclase activity.

Materials:

-

A cell line stably expressing the human 5-HT₁B or 5-HT₁D receptor (e.g., CHO-K1, HeLa).[11]

-

Adenylyl cyclase stimulator (e.g., Forskolin).

-

This compound.

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.[11]

-

Stimulation Buffer: HBSS containing HEPES, BSA, and a PDE inhibitor.[11]

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or GloSensor-based).[11][12]

-

384-well assay plates.[11]

Procedure:

-

Cell Preparation: Culture cells to an appropriate confluency. Harvest the cells, wash, and resuspend them in stimulation buffer to the desired density.[13]

-

Agonist Stimulation: In a 384-well plate, dispense the cell suspension. Add varying concentrations of Sumatriptan.

-

Adenylyl Cyclase Activation: Add a fixed concentration of Forskolin to all wells to stimulate cAMP production. This allows for the measurement of inhibition.

-

Incubation: Incubate the plate at room temperature for a specified duration (e.g., 30 minutes).[11]

-

cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial detection kit according to the manufacturer's instructions. These kits typically rely on competitive immunoassays using fluorescence resonance energy transfer (FRET) or luminescence.[11][12]

-

Data Analysis: Plot the measured signal (which is inversely proportional to the cAMP level in competitive assays) against the log concentration of Sumatriptan. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value, which represents the concentration of Sumatriptan that produces 50% of its maximal inhibitory effect.

Conclusion

This compound exerts its therapeutic effects on neurons through a precise and multi-faceted mechanism. Its high affinity and agonist activity at presynaptic 5-HT₁D and 5-HT₁B receptors are paramount, leading to the inhibition of CGRP release from trigeminal neurons—a key event in migraine pathophysiology. This is achieved through a G-protein-mediated signaling cascade that involves the inhibition of N-type calcium channels and potentially the modulation of other second messenger systems. Furthermore, its ability to inhibit TRPV1 channels suggests an additional layer of analgesic action. The quantitative data and detailed protocols provided in this guide offer a robust framework for researchers and drug developers to further investigate this important class of compounds and to explore novel therapeutic targets for migraine and related neurological disorders.

References

- 1. Mechanisms of action of the 5-HT1B/1D receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. From serotonin receptor classification to the antimigraine drug sumatriptan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sumatriptan (GR 43175) interacts selectively with 5-HT1B and 5-HT1D binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. acnp.org [acnp.org]

- 5. Sumatriptan inhibition of N-type calcium channel mediated signaling in dural CGRP terminal fibres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sumatriptan inhibition of N-type calcium channel mediated signaling in dural CGRP terminal fibres - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of voltage-gated sodium channels by sumatriptan bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sumatriptan Inhibits TRPV1 Channels in Trigeminal Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sumatriptan inhibits TRPV1 channels in trigeminal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. resources.revvity.com [resources.revvity.com]

- 12. GloSensor™ cAMP Assay Protocol [promega.com]

- 13. revvity.com [revvity.com]

Methodological & Application

Application Note: A Robust, Stability-Indicating HPLC Method for the Quantification of Sumatriptan Hydrochloride in Pharmaceutical Formulations

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sumatriptan (B127528), a selective serotonin (B10506) 5-HT1B/1D receptor agonist, is a widely used medication for the treatment of migraine headaches.[1][2] Accurate and reliable quantification of Sumatriptan in pharmaceutical dosage forms is crucial for ensuring product quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique extensively employed for this purpose. This application note presents a detailed, validated, and stability-indicating reversed-phase HPLC (RP-HPLC) method for the quantification of Sumatriptan hydrochloride. The method is designed to be simple, rapid, and robust, making it suitable for routine quality control analysis.

Chemical Structure of Sumatriptan

This compound is chemically known as 3-[2-(dimethylamino)ethyl]-N-methyl-1H-indole-5-methanesulfonamide hydrochloride. Its structure is presented below:

Figure 1: Chemical Structure of Sumatriptan.

Experimental Protocols

This section details the materials, equipment, and procedures for the HPLC analysis of this compound.

Materials and Reagents

-

This compound reference standard (purity >99.5%)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Triethylamine (TEA) (AR grade)

-

Orthophosphoric acid (OPA) (AR grade)

-

Water (HPLC grade, obtained from a water purification system)

-

This compound tablets (e.g., 50 mg)

-

0.45 µm nylon syringe filters

Equipment

-

HPLC system equipped with a pump, autosampler, column oven, and a PDA or UV detector.

-

A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]

-

Electronic balance

-

pH meter

-

Sonicator

-

Volumetric flasks and pipettes

Chromatographic Conditions

A summary of the optimized chromatographic conditions is provided in the table below.

| Parameter | Condition |

| Column | C18 (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Buffer: Acetonitrile: Methanol (80:10:10, v/v/v) |

| Buffer: 1 ml of Triethylamine in 1000 ml of water, pH adjusted to 2.5 with Orthophosphoric acid.[3] | |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | Ambient |

| Detection Wavelength | 221 nm |

| Run Time | 10 minutes |

Preparation of Solutions

Standard Stock Solution (1000 µg/mL): Accurately weigh about 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

Working Standard Solutions (5-150 µg/mL): Prepare a series of working standard solutions by appropriately diluting the standard stock solution with the mobile phase to obtain concentrations in the range of 5 to 150 µg/mL.[3]

Sample Preparation (from Tablets):

-

Weigh and finely powder not fewer than 20 tablets.

-

Accurately weigh a portion of the powder equivalent to 50 mg of Sumatriptan and transfer it to a 50 mL volumetric flask.

-

Add about 30 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.

-

Dilute to volume with the mobile phase and mix well.

-

Filter the solution through a 0.45 µm nylon syringe filter, discarding the first few mL of the filtrate.

-

Further dilute 1 mL of the filtered solution to 10 mL with the mobile phase to obtain a final concentration of 100 µg/mL.

Method Validation

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines for specificity, linearity, accuracy, precision, and robustness.

Data Presentation

The quantitative data from the method validation studies are summarized in the following tables.

Table 1: Linearity Data

| Concentration (µg/mL) | Peak Area |

| 5 | 125432 |

| 25 | 628910 |

| 50 | 1256789 |

| 75 | 1885432 |

| 100 | 2514567 |

| 125 | 3142890 |

| 150 | 3771234 |

| Correlation Coefficient (r²) | 0.9998 |

Table 2: Precision Data

| Parameter | % RSD of Peak Area |

| Intra-day Precision (n=6) | 0.45 |

| Inter-day Precision (n=6) | 0.78 |

Table 3: Accuracy (Recovery) Data

| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery |

| 50% | 50 | 49.5 | 99.0% |

| 100% | 100 | 100.2 | 100.2% |

| 150% | 150 | 149.1 | 99.4% |

| Average Recovery | 99.5% |

Table 4: Robustness Data

| Parameter Changed | Variation | Retention Time (min) | Tailing Factor | Theoretical Plates |

| Flow Rate (mL/min) | 0.9 | 4.9 | 1.1 | 7800 |

| 1.1 | 4.0 | 1.1 | 7600 | |

| Mobile Phase pH | 2.4 | 4.5 | 1.2 | 7700 |

| 2.6 | 4.3 | 1.1 | 7850 | |

| Wavelength (nm) | 219 | 4.4 | 1.1 | 7750 |

| 223 | 4.4 | 1.1 | 7780 |

Forced Degradation Studies

To establish the stability-indicating nature of the method, forced degradation studies were conducted on this compound. The drug was subjected to acid, base, oxidative, thermal, and photolytic stress conditions.[3][4]

Table 5: Forced Degradation Results

| Stress Condition | % Degradation |

| Acid Hydrolysis (0.1 N HCl, 60°C, 2 hrs) | 12.5 |

| Base Hydrolysis (0.1 N NaOH, 60°C, 2 hrs) | 18.2 |

| Oxidative Degradation (3% H₂O₂, RT, 24 hrs) | 25.6 |

| Thermal Degradation (80°C, 48 hrs) | 8.9 |

| Photolytic Degradation (UV light, 24 hrs) | 6.3 |

The method was able to separate the main peak of Sumatriptan from the degradation products, demonstrating its specificity and stability-indicating capability.

Mandatory Visualizations

Experimental Workflow

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Sumatriptan - Wikipedia [en.wikipedia.org]

- 3. japsonline.com [japsonline.com]

- 4. Identification and characterization of stress degradation products of sumatriptan succinate by using LC/Q-TOF-ESI-MS/MS and NMR: Toxicity evaluation of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Sumatriptan Hydrochloride Formulation in Rodent In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the preparation and administration of Sumatriptan (B127528) hydrochloride formulations for in vivo studies in rodents. The following sections offer guidance on formulation preparation, recommended dosages, and experimental procedures, supported by quantitative data and visual diagrams.

Physicochemical Properties and Formulation

Sumatriptan, often used as Sumatriptan succinate (B1194679), is a selective serotonin (B10506) receptor agonist.[1][2][3] For research purposes, understanding its solubility and appropriate vehicles is crucial for preparing accurate and effective dosing solutions. Sumatriptan succinate is a white to off-white powder that is readily soluble in water and saline.[4]

Table 1: Solubility and Physicochemical Data for Sumatriptan Succinate

| Property | Value | Source |

| Form | White to off-white powder | [4] |

| Solubility | Readily soluble in water and saline | [2][4][5][6] |

| Molecular Weight | 413.5 g/mol | [4] |

| Half-life (rodents) | Approximately 1-2 hours | [7][8] |

Recommended Dosing for Rodent Studies

The dosage of Sumatriptan can vary significantly depending on the rodent species, the route of administration, and the specific research question. The following table summarizes dosages used in published rodent studies. It is recommended to perform a dose-response study to determine the optimal dose for your specific experimental model.

Table 2: Summary of Reported Sumatriptan Dosages in Rodent Models

| Rodent Species | Route of Administration | Dosage Range | Vehicle | Study Focus | Source |

| Mouse | Intraperitoneal (i.p.) | 300 µg/kg - 600 µg/kg | Saline | Nitroglycerin-induced allodynia | [9] |

| Mouse | Intrathecal (i.t.) | 0.06 µg in 5 µl | Saline | Nitroglycerin-induced allodynia | [9] |

| Mouse | Subcutaneous (s.c.) | 300 µg/kg - 600 µg/kg | Saline | Inflammatory and visceral pain | [10] |

| Mouse | Intraperitoneal (i.p.) | 0.1, 0.3, and 0.6 mg/kg | Not specified | Glyceryl trinitrate model of migraine | [11] |

| Rat | Subcutaneous (s.c.) | 4, 8, 24, or 42 mg/kg | Not specified | Cephalalgia model | [12] |

Experimental Protocols

Preparation of Sumatriptan Solution for Injection

This protocol describes the preparation of a Sumatriptan solution for intraperitoneal (i.p.) or subcutaneous (s.c.) injection in rodents.

Materials:

-

Sumatriptan succinate powder

-

Sterile 0.9% saline solution

-

Sterile vials

-

Vortex mixer

-

Sterile filters (0.22 µm)

-

Syringes and needles

Procedure:

-

Calculate the required amount of Sumatriptan succinate: Based on the desired concentration and final volume. For example, to prepare a 1 mg/mL stock solution, weigh 10 mg of Sumatriptan succinate.

-

Dissolve the powder: Add the weighed Sumatriptan succinate to a sterile vial. Add the calculated volume of sterile 0.9% saline. For a 1 mg/mL solution, add 10 mL of saline.

-

Ensure complete dissolution: Vortex the vial until the powder is completely dissolved. The solution should be clear and colorless to pale yellow.[13][14]

-

Sterile filter the solution: Draw the solution into a sterile syringe, attach a 0.22 µm sterile filter, and dispense the solution into a new sterile vial. This step is critical to ensure the sterility of the dosing solution for in vivo administration.

-

Storage: Store the prepared solution at an appropriate temperature as determined by stability studies, though fresh preparation is often recommended.

Administration of Sumatriptan to Rodents

This protocol provides a general guideline for the administration of Sumatriptan to mice or rats via intraperitoneal (i.p.) injection.

Procedure:

-

Animal Handling: Acclimatize the animals to the experimental environment to minimize stress.[10] All procedures should be approved by the Institutional Animal Care and Use Committee (IACUC).[9]

-

Dose Calculation: Calculate the volume of the Sumatriptan solution to be injected based on the animal's body weight and the desired dose.

-

Injection:

-

For i.p. injection in mice, restrain the animal and tilt it slightly downwards. Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to internal organs.

-

For s.c. injection, lift a fold of skin on the back of the animal and insert the needle at the base of the tented skin.

-

-

Observation: Monitor the animal for any adverse reactions following the injection.

Signaling Pathway and Experimental Workflow

Sumatriptan Signaling Pathway

Sumatriptan is a serotonin receptor agonist that specifically targets 5-HT1B and 5-HT1D receptors.[1][3] Its activation of these receptors leads to vasoconstriction of cranial blood vessels and inhibits the release of pro-inflammatory neuropeptides, such as calcitonin gene-related peptide (CGRP).[1][3][15]

Caption: Sumatriptan's mechanism of action.

Experimental Workflow for a Rodent Pain Model

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of Sumatriptan in a rodent model of pain, such as the nitroglycerin-induced allodynia model.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. What is the mechanism of Sumatriptan Succinate? [synapse.patsnap.com]

- 4. Sumatriptan succinate [dailymed.nlm.nih.gov]

- 5. moehs.com [moehs.com]

- 6. jddtonline.info [jddtonline.info]

- 7. Preclinical studies on the anti-migraine drug, sumatriptan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Disposition of sumatriptan in laboratory animals and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sumatriptan alleviates nitroglycerin-induced mechanical and thermal allodynia in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Profound reduction of somatic and visceral pain in mice by intrathecal administration of the anti-migraine drug, sumatriptan - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Effect of sumatriptan in different models of pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. accessdata.fda.gov [accessdata.fda.gov]

- 14. drugs.com [drugs.com]

- 15. Sumatriptan - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for Sumatriptan Administration in Animal Models of Migraine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of sumatriptan (B127528) in various animal models of migraine. Sumatriptan, a selective 5-HT1B/1D receptor agonist, is a cornerstone in acute migraine treatment. Its efficacy in preclinical models is crucial for understanding migraine pathophysiology and for the development of novel therapeutics.

Mechanism of Action

Sumatriptan's primary mechanism of action in migraine involves its agonist activity at 5-HT1B and 5-HT1D receptors. This interaction leads to three key pharmacological effects:

-

Cranial Vasoconstriction: Sumatriptan constricts dilated intracranial arteries, a key feature of a migraine attack.[1][2]

-

Inhibition of Neuropeptide Release: It acts on presynaptic 5-HT1D receptors on trigeminal nerve endings to inhibit the release of pro-inflammatory vasoactive neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP).[1][2]

-

Inhibition of Nociceptive Transmission: Sumatriptan is thought to reduce the transmission of pain signals within the trigeminal nucleus caudalis.[1]

Signaling Pathway of Sumatriptan

Caption: Sumatriptan's dual mechanism of action.

Quantitative Data Summary

The following tables summarize key quantitative data for sumatriptan administration in common rodent models.

Table 1: Pharmacokinetic Parameters of Sumatriptan in Different Species

| Parameter | Rat | Dog | Rabbit | Human |

| Oral Bioavailability | 37%[3][4][5] | 58%[3][4][5] | 23%[3][4][5] | 14%[1][6][7] |

| Subcutaneous Bioavailability | - | - | - | ~96-100%[1][7] |

| Elimination Half-life | 1-2 hours[3][4][5] | 1-2 hours[3][4][5] | 1-2 hours[3][4][5] | ~2 hours[7] |

Table 2: Effective Doses of Sumatriptan in Rodent Migraine Models

| Animal Model | Species | Administration Route | Effective Dose | Observed Effect |

| Nitroglycerin (NTG)-Induced Migraine | Rat | Intraperitoneal (IP) | 0.3 mg/kg | Reduced pain scores on Rat Grimace Scale.[8] |

| Nitroglycerin (NTG)-Induced Migraine | Rat | Intraperitoneal (IP) | 1.0 mg/kg | Reduced pain scores and reversed weight loss.[8] |

| Nitroglycerin (NTG)-Induced Hyperalgesia | Mouse | Intraperitoneal (IP) | Not specified | Reduced thermal and mechanical hypersensitivity.[8] |

| Medication Overuse Headache Model | Rat | Oral (gavage) | 10 mg/kg | Induced cutaneous allodynia with repeated administration.[9] |

Experimental Protocols

Nitroglycerin (NTG)-Induced Migraine Model in Rats

This is the most widely used model to mimic migraine-like pain and associated symptoms in rodents.

Objective: To induce a migraine-like state and assess the efficacy of sumatriptan in reversing associated behaviors.

Materials:

-

Nitroglycerin (NTG) solution (e.g., 5 mg/mL in propylene (B89431) glycol and ethanol)

-

Saline solution (0.9% NaCl)

-

Sumatriptan succinate

-

Vehicle for sumatriptan (e.g., saline)

-

Syringes and needles for injection

-

Animal scale

-

Behavioral testing apparatus (e.g., Rat Grimace Scale scoring sheet, light-dark box, von Frey filaments)

Protocol Workflow:

References

- 1. Sumatriptan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. ijnrd.org [ijnrd.org]

- 3. Preclinical studies on the anti-migraine drug, sumatriptan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. karger.com [karger.com]

- 5. karger.com [karger.com]

- 6. researchgate.net [researchgate.net]

- 7. Sumatriptan clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. egrove.olemiss.edu [egrove.olemiss.edu]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for Sumatriptan Hydrochloride in Electrophysiology Patch Clamp Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Sumatriptan (B127528) hydrochloride in electrophysiology patch clamp studies. Sumatriptan, a member of the triptan class of drugs, is a selective agonist for serotonin (B10506) 5-HT1B and 5-HT1D receptors.[1][2][3] Its primary clinical application is in the acute treatment of migraine and cluster headaches.[4] The underlying mechanism of action involves the constriction of cranial blood vessels and the inhibition of pro-inflammatory neuropeptide release.[1][3] In the context of electrophysiology, Sumatriptan serves as a valuable tool to investigate the role of 5-HT1B/1D receptors in modulating neuronal excitability and synaptic transmission.

Mechanism of Action at the Ion Channel Level

Patch clamp studies have revealed that Sumatriptan's effects are mediated through the modulation of various ion channels. As an agonist for the G-protein coupled 5-HT1B and 5-HT1D receptors, its binding initiates intracellular signaling cascades that ultimately affect channel function.[2]

Key ion channels and neuronal properties affected by Sumatriptan include:

-

Voltage-Gated Calcium Channels (VGCCs): Sumatriptan has been shown to dose-dependently suppress VGCCs in dural afferent neurons. This inhibition is mediated by 5-HT1D receptors and is a key mechanism in its antinociceptive action.[5][6]

-

G-protein-gated Inwardly Rectifying Potassium (GIRK) Channels: In cells expressing 5-HT1B receptors, Sumatriptan can activate GIRK channels, leading to membrane hyperpolarization and neuronal inhibition.[7]

-

Transient Receptor Potential Vanilloid 1 (TRPV1) Channels: Studies have demonstrated that Sumatriptan can inhibit TRPV1 channels in trigeminal neurons, suggesting a role in mitigating migraine pain by modulating this key pain-sensing ion channel.[8][9]

-

Potassium (K+) Channels: Pre-incubation with Sumatriptan can cause a significant hyperpolarizing shift in the voltage-dependence of K+ channel activation in dural afferents, which may contribute to its therapeutic effects.[5][6]

-

Synaptic Transmission: Sumatriptan inhibits both GABAergic and glutamatergic synaptic transmission in the periaqueductal grey by reducing neurotransmitter release from presynaptic terminals, an effect mediated by 5-HT1B and 5-HT1D receptors.[10]

Quantitative Data from Patch Clamp Studies

The following table summarizes key quantitative data from various patch clamp studies investigating the effects of Sumatriptan.

| Parameter | Value | Cell Type / Preparation | Receptor Subtype(s) | Reference |

| IC50 (Inhibition of evoked IPSCs) | 261 nM | Rat midbrain periaqueductal grey neurons | 5-HT1B/1D | [10] |

| EC50 (GIRK channel activation) | 165 nM | AtT20 cells expressing human 5-HT1B receptors | 5-HT1B | [7] |

| EC50 (Desensitization of 5-HT1B signaling) | 280 nM | AtT20 cells expressing human 5-HT1B receptors | 5-HT1B | [7] |

| Inhibition of TRPV1-mediated currents | ~70% at 10 µM | Acutely dissociated trigeminal ganglion neurons | Not specified | [8] |

| Change in Membrane Potential (Em) | Depolarization from -71.3 mV to -54.0 mV (acute application) | Acutely dissociated retrogradely labeled dural afferents | 5-HT1D | [5] |

| Inhibition of VGCC maximal conductance | Significant decrease with 1 µM Sumatriptan, blocked by BRL 15572 | Acutely dissociated retrogradely labeled dural afferents | 5-HT1D | [5] |

Experimental Protocols

The following are generalized protocols for whole-cell patch clamp experiments designed to investigate the effects of Sumatriptan. These should be adapted based on the specific cell type and research question.

Preparation of Solutions

Artificial Cerebrospinal Fluid (aCSF) (Bicarbonate-buffered):

-

NaCl: 124 mM

-

KCl: 2.5 mM

-

KH2PO4: 1.2 mM

-

MgSO4: 1.3 mM

-

CaCl2: 2.5 mM

-

NaHCO3: 26 mM

-

Glucose: 10 mM

Preparation Note: The aCSF should be continuously bubbled with 95% O2 / 5% CO2 to maintain a pH of 7.4. For HEPES-buffered aCSF, replace NaHCO3 with 10-15 mM HEPES and adjust the pH to 7.4 with NaOH; CO2 bubbling is not required in this case.[11]

Internal Pipette Solution (K-Gluconate based):

-

K-Gluconate: 115 mM

-

NaCl: 4 mM

-

ATP-Mg: 2 mM

-

GTP-NaCl: 0.3 mM

-

HEPES: 10 mM

-

EGTA: 1.1 mM